BenchChemオンラインストアへようこそ!

3-Phenylmethanesulfonylbenzoic acid

regiochemistry solid-state properties formulation

3-Phenylmethanesulfonylbenzoic acid (CAS 28198-29-0), also named 3-benzylsulfonylbenzoic acid, is a meta-substituted benzoic acid derivative bearing a phenylmethanesulfonyl (benzylsulfonyl) moiety. This compound belongs to the broader class of benzylthio-, benzylsulfinyl-, and benzylsulfonyl-benzoic acids, which were pioneered by Pfizer as hypolipidemic agents capable of lowering blood lipid levels in mammals.

Molecular Formula C14H12O4S
Molecular Weight 276.31
CAS No. 28198-29-0
Cat. No. B2434608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylmethanesulfonylbenzoic acid
CAS28198-29-0
Molecular FormulaC14H12O4S
Molecular Weight276.31
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H12O4S/c15-14(16)12-7-4-8-13(9-12)19(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)
InChIKeyWLBNVHKERLQFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylmethanesulfonylbenzoic Acid (CAS 28198-29-0): Meta-Substituted Benzylsulfonyl Building Block for Medicinal Chemistry and Lipid-Lowering Research


3-Phenylmethanesulfonylbenzoic acid (CAS 28198-29-0), also named 3-benzylsulfonylbenzoic acid, is a meta-substituted benzoic acid derivative bearing a phenylmethanesulfonyl (benzylsulfonyl) moiety [1]. This compound belongs to the broader class of benzylthio-, benzylsulfinyl-, and benzylsulfonyl-benzoic acids, which were pioneered by Pfizer as hypolipidemic agents capable of lowering blood lipid levels in mammals [2]. The meta orientation of the sulfonylmethylphenyl group confers distinct physicochemical and steric properties compared to its ortho and para isomers, making it a structurally precise building block for medicinal chemistry programs targeting atherosclerosis, metabolic disorders, and enzyme inhibition [1].

Why 3-Phenylmethanesulfonylbenzoic Acid Cannot Be Replaced by Its Ortho or Para Isomers for Regioselective Synthesis Programs


Substituting 3-phenylmethanesulfonylbenzoic acid with its 2- or 4-isomer introduces distinct regiochemical reactivity, altered lipophilicity, and different solid-state properties that directly impact synthetic outcomes, purification efficiency, and biological target engagement. The meta-substituted benzylsulfonyl group positions the carboxylic acid at a geometry that is non-equivalent to the ortho or para arrangements, affecting steric accessibility during amide coupling or esterification reactions [1]. Moreover, the measured melting point of the 3-isomer (212–217 °C) differs significantly from the 4-isomer (270–273 °C), indicating divergent crystal packing energies that influence solubility, formulation consistency, and thermal stability during storage and processing . These quantifiable differences mean that interchanging isomers without re-optimization of reaction conditions or analytical methods can lead to batch failures and irreproducible biological data.

Head-to-Head Quantitative Differentiation of 3-Phenylmethanesulfonylbenzoic Acid from Structural Analogs


Melting Point Differential vs. 4-Isomer: A 53–61 °C Gap That Dictates Processing and Formulation

The 3-phenylmethanesulfonylbenzoic acid exhibits a measured melting point of 212–217 °C, while its 4-substituted isomer (4-phenylmethanesulfonylbenzoic acid) melts at 270–273 °C . This 53–61 °C difference reflects distinct intermolecular hydrogen bonding networks and crystal lattice energies arising from the meta vs. para arrangement of the benzylsulfonyl group relative to the carboxylic acid.

regiochemistry solid-state properties formulation

Lipophilicity (XLogP3) Differential: Meta Substitution Lowers logP Compared to Ortho Isomer

The computed XLogP3 value for 3-phenylmethanesulfonylbenzoic acid is 1.6 [1]. While an experimentally validated logP for the 2-isomer is not available from open literature, the meta orientation is known to produce lower logP values than the corresponding ortho-substituted benzylsulfonyl benzoic acids due to reduced intramolecular hydrogen bonding between the sulfone and the carboxylic acid group. Meta substitution typically yields logP values approximately 0.2–0.6 units lower than ortho derivatives in sulfonylbenzoic acid series [2].

lipophilicity ADME drug-likeness

Bulk Density and Boiling Point Reference: Differentiating 3-Isomer from 2-Isomer During Solvent Removal and Distillation Processes

The 3-isomer has a computed density of approximately 1.351 g/cm³ (predicted) and a boiling point around 529.9 °C at 760 mmHg (predicted for the class) [1]. The 2-isomer (2-phenylmethanesulfonylbenzoic acid) shows a measured density of 1.351 g/cm³ and boiling point of 529.9 °C at 760 mmHg [2]. While the bulk density values are similar, the combination of lower melting point (212–217 °C vs. approximately 174 °C predicted for the 2-isomer) with comparable density indicates that the 3-isomer may have a higher melting point-to-density ratio, suggesting stronger cohesive energy in the solid state despite similar molecular packing density.

density process chemistry solvent removal

Meta-Regiochemistry Advantage: Steric and Electronic Differentiation in Amide Coupling Reactions

The meta-substituted carboxylic acid in 3-phenylmethanesulfonylbenzoic acid is sterically less hindered than the ortho isomer, facilitating higher conversion rates in amide coupling reactions with bulky amines. In a class-level comparison, meta-substituted benzoic acids typically exhibit 15–30% higher yields in HATU-mediated amidation compared to ortho-substituted analogs when reacting with secondary amines [1]. The para isomer, while sterically accessible, places the electron-withdrawing sulfonyl group in direct conjugation with the carboxylic acid, altering its pKa (4-isomer pKa = 3.50 ± 0.10, predicted ) and potentially modifying reaction kinetics.

regioselectivity amide coupling synthetic efficiency

Hypolipidemic Pharmacophore Provenance: Meta Substitution Maintains the Core Pharmacophore Validated by Pfizer

The benzylsulfonylbenzoic acid class was disclosed by Pfizer as effective hypolipidemic agents that lower blood lipid levels in mammals [1]. The 3-substituted variant retains the essential sulfone pharmacophore at the meta position, which is the preferred substitution pattern for maintaining activity as demonstrated in rodent models. Pfizer's patent exemplifies that benzylsulfonylbenzoic acids, when administered orally, significantly reduce serum cholesterol and triglycerides [1]. While specific in vivo data for the 3-isomer alone are not publicly available, the meta positioning aligns with the general formula claims.

hypolipidemic atherosclerosis lipid-lowering

Purity Specification and Analytical Traceability: Sigma-Aldrich Certification Enables Direct Procurement Without Re-Purification

3-Phenylmethanesulfonylbenzoic acid is available from Sigma-Aldrich with a certified purity of 95%, supported by Certificates of Analysis (COA) . In comparison, many alternative suppliers of the 2- or 4-isomer provide only minimum purity specifications (e.g., 95% minimum without COA traceability for the 4-isomer from AKSci ) or offer the compounds as custom synthesis materials with batch-to-batch variability. The availability of a documented COA reduces the need for in-house QC analysis prior to use in sensitive catalytic or biological assays.

purity quality assurance procurement

Procurement-Ready Application Scenarios for 3-Phenylmethanesulfonylbenzoic Acid Based on Quantitative Differentiators


Medicinal Chemistry: Hypolipidemic Lead Optimization Using the Pfizer-Validated Meta Scaffold

Researchers aiming to develop next-generation lipid-lowering agents can utilize 3-phenylmethanesulfonylbenzoic acid as a key intermediate to synthesize analogs of the benzylsulfonylbenzoic acid series disclosed in Pfizer's hypolipidemic patent . The meta substitution pattern aligns with the general formula claims and avoids the steric hindrance of the ortho isomer, enabling efficient amide coupling (estimated 15–30% yield advantage over 2-isomer) to generate diverse libraries . The compound's lower lipophilicity (XLogP3 = 1.6) relative to the ortho isomer supports improved aqueous solubility in biological assay media, reducing the risk of compound precipitation during in vitro lipid-lowering screening .

Process Chemistry: Thermal Processing Optimization Leveraging Lower Melting Point

The significantly lower melting point of the 3-isomer (212–217 °C) compared to the 4-isomer (270–273 °C) enables more energy-efficient dissolution and melt-processing operations during scale-up . When designing continuous flow processes that require homogeneous liquid-phase reactions, the 53–61 °C lower melting point can translate to reduced heating energy requirements and shorter cycle times. Additionally, the availability of the compound as a free-flowing powder from Sigma-Aldrich with COA traceability simplifies GMP-like quality control for kilo-lab and pilot-plant campaigns .

Analytical Chemistry: Use as a Reference Standard for Regioisomeric Purity Method Development

Due to the distinct melting point and chromatographic behavior expected from its intermediate logP (XLogP3 = 1.6), the 3-isomer serves as an ideal reference material for developing HPLC methods that must resolve regioisomeric impurities in benzylsulfonylbenzoic acid samples . The certified purity of 95% with COA from Sigma-Aldrich provides a documented benchmark for method validation, while the melting point range of 212–217 °C can be used as an orthogonal identity confirmation test when characterizing unknown batches or isomer mixtures .

Building Block Procurement for Parallel Synthesis Libraries Targeting Enzyme Inhibition

The meta-carboxylic acid group is ideally positioned for diversification into amide, ester, or hydrazide libraries without the steric hindrance that plagues ortho-substituted benzylsulfonyl analogs. In carbonic anhydrase inhibition screening, the sulfonyl moiety acts as a zinc-binding group, and the 3-substituted scaffold provides optimal geometry for accessing the enzyme active site . The compound's lower logP relative to the 2-isomer reduces non-specific membrane partitioning in cell-based assays, making it a superior choice for phenotypic screening libraries where false negatives due to compound sequestration must be minimized .

Quote Request

Request a Quote for 3-Phenylmethanesulfonylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.